

# Roniciclib Phase I Dose-Escalation Study: Application Notes and Experimental Protocols

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## Compound Focus: Roniciclib

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## Introduction

**Roniciclib (BAY 1000394)** is an **oral pan-cyclin-dependent kinase inhibitor** with low nanomolar activity against **cell-cycle CDKs (1, 2, 4, 6)** and **transcriptional CDKs (7, 9)**. CDKs play vital roles in regulating cell division and fundamental cellular functions, with their deregulation contributing significantly to tumor pathogenesis. The **broad-spectrum CDK inhibition profile** of **roniciclib** demonstrated favorable preclinical pharmacokinetic parameters and potent anti-proliferative activity across diverse human cancer cell lines, supporting its clinical development for advanced malignancies. This document provides comprehensive application notes and detailed experimental protocols for the first-in-human phase I dose-escalation studies of **roniciclib**, offering researchers and drug development professionals with methodological frameworks for similar investigational cancer therapeutic evaluations [1] [2].

## Study Design and Objectives

### Overall Study Structure

The clinical evaluation of **roniciclib** comprised **two parallel first-in-human phase I studies** conducted under distinct dosing schedules to determine safety, tolerability, and optimal dosing parameters [1]:

- **Schedule A:** 3 days on/4 days off (21-day cycle) - NCT01188252
- **Schedule B:** 4 weeks on/2 weeks off (42-day cycle) - NCT01335256

Both studies were **multicenter, open-label, non-randomized** trials designed to evaluate **roniciclib** in patients with advanced malignancies. The **dose-escalation phase** for each schedule followed a modified 3+3 design to characterize the maximum tolerated dose (MTD), with subsequent **expansion phases** planned to further assess clinical benefit at the recommended phase II dose (RP2D) [1].

## Primary and Secondary Objectives

Table 1: Study Objectives

Objective Type	Specific Goals
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| **Primary** | Determine safety and tolerability profile Identify maximum tolerated dose (MTD) Establish recommended phase II dose (RP2D) | | **Secondary** | Characterize pharmacokinetic (PK) parameters Assess pharmacodynamic biomarkers Evaluate preliminary antitumor activity Determine disease control rates (DCR) |

The **primary endpoint** focused on dose-limiting toxicities (DLTs) occurring during the first treatment cycle, while **secondary endpoints** included pharmacokinetic profiling, objective response rates per RECIST 1.1, and disease control rates in expansion cohorts [1].

## Patient Selection and Methodology

### Inclusion Criteria

Patient selection followed stringent criteria to ensure appropriate population selection while maintaining safety [1]:

- **Age ≥18 years** with histologically/cytologically confirmed advanced solid tumors or lymphoid malignancies
- **Refractory to or not amenable** to standard therapeutic options

- **Measurable or evaluable disease** per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1
- **Eastern Cooperative Oncology Group (ECOG) performance status** of 0 or 1
- **Adequate organ function** and life expectancy  $\geq 12$  weeks

For expansion cohorts, specific populations were enrolled: **small-cell lung cancer (SCLC)**, **ovarian cancer**, and tumors with **mutations in CDK signaling pathways** (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].

## Exclusion Criteria

Key exclusion criteria encompassed factors that could compromise safety or interpretability of results [1]:

- **Inadequate bone marrow, hepatic, or renal function**
- **Active brain metastases** or central nervous system involvement
- **Uncontrolled comorbidities** or intercurrent illnesses
- **Prior anticancer therapy** within 28 days of study initiation
- **Pregnancy or lactation**

## Dosing Regimens and Administration

### Dose Escalation Scheme

The **initial dose** of 0.3 mg was derived from preclinical toxicology studies, with the **starting human dose** calculated as  $0.01 \text{ mg kg}^{-1}$  ( $0.37 \text{ mg m}^{-2}$ ). **Roniciclib** was initially administered in a **polyethylene glycol-based liquid service formulation**, transitioning later to a **tablet formulation** at the 5 mg dose level. A **bridging cohort** compared the bioavailability of both formulations in the 3 days on/4 days off schedule [1].

Table 2: Dose Escalation Cohorts

Dose Level	Schedule A (3 days on/4 days off)	Schedule B (4 weeks on/2 weeks off)	Number of Patients
Starting	0.3 mg twice daily	0.3 mg twice daily	3-6 per cohort
Intermediate	Multiple		

escalating cohorts | Limited escalation | 47 total (Schedule A) | | **Maximum** | 5 mg twice daily (RP2D) | Not determined | 10 total (Schedule B) |

## Recommended Phase II Dose

The **RP2D** was established as **5 mg twice daily** on the 3 days on/4 days off schedule for solid tumors. The **4 weeks on/2 weeks off schedule** was terminated early due to **limited tolerability**, with no MTD determined for this schedule. For **lymphoid malignancies**, the RP2D remained undetermined due to limited enrollment (n=7) [1] [2].

## Safety and Efficacy Assessment Methods

### Safety Monitoring Protocol

Comprehensive safety assessments were conducted throughout the study [1]:

- **Daily monitoring** for adverse events during Cycle 1
- **Weekly vital signs**, physical examinations, and laboratory tests
- **12-lead electrocardiograms** at screening, regularly during treatment, and at follow-up
- **Adverse event grading** according to NCI Common Terminology Criteria for Adverse Events (CTCAE) version 4.0

**Dose-limiting toxicities** were defined as specific events occurring during Cycle 1 and attributed to **ronidazole**: **grade 4 neutropenia**  $\geq 7$  days, **febrile neutropenia**, **grade 4 thrombocytopenia**, **grade 3-5 non-hematological toxicities**, or **grade 4 vomiting** [1].

### Efficacy Assessment

Tumor response assessments followed standardized radiographic evaluation [1]:

- **CT/MRI scans** performed at baseline and every two cycles (6 weeks)
- **RECIST version 1.1** criteria for objective tumor response
- **Disease control rate** defined as complete response + partial response + stable disease

## Pharmacokinetic Assessment Methodology

### Blood Sampling Protocol

Intensive pharmacokinetic sampling was performed to characterize **ronidazole** exposure [1]:

- **Single-dose PK:** Comprehensive sampling after single dose on Cycle 1, Day 1
- **Multiple-dose PK:** Steady-state assessment after BID dosing
- **Schedule A:** Day 2 sampling for 3 days on/4 days off schedule
- **Schedule B:** Day 3 sampling for 4 weeks on/2 weeks off schedule

Additional **formulation bridging** and **food-effect assessments** were conducted in the 3 days on/4 days off schedule with a single dose on Cycle 1, Day -3 [1].

### Bioanalytical Methods

Plasma concentrations of **ronidazole** were quantified using **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods**. **Pharmacokinetic parameters** including **maximum concentration ( $C_{max}$ )**, **time to  $C_{max}$  ( $T_{max}$ )**, **area under the curve (AUC)**, **half-life ( $t_{1/2}$ )**, and **accumulation ratio** were calculated using standard non-compartmental methods [1].

## Statistical Analysis Plan

### Analysis Populations

- **Safety Analysis Set:** All patients receiving  $\geq 1$  dose of **ronidazole**
- **Dose-Limiting Toxicity Analysis Set:** All patients completing Cycle 1 or experiencing DLT during Cycle 1
- **Pharmacokinetic Analysis Set:** All patients with  $\geq 1$  measurable **ronidazole** concentration
- **Efficacy Analysis Set:** All patients with measurable disease at baseline

### Statistical Methods

Descriptive statistics summarized continuous variables as **mean  $\pm$  standard deviation or median (range)**, while categorical variables were summarized as **frequencies and percentages**. **Dose proportionality** was assessed using **power model** analysis of pharmacokinetic parameters. **Disease control rates** were calculated with **exact 95% confidence intervals** [1].

## Key Findings and Clinical Implications

### Safety Results

Table 3: Treatment-Related Adverse Events ( $\geq 30\%$  Frequency)

Adverse Event	All Grades (%)	Grade 3/4 (%)
Nausea	76.6	Not specified
Fatigue	65.8	Not specified
Diarrhea	63.1	Not specified
Vomiting	57.7	Not specified

The **3 days on/4 days off schedule** demonstrated an **acceptable safety profile** with predominantly gastrointestinal toxicities that were manageable with supportive care. The **4 weeks on/2 weeks off schedule** showed **limited tolerability**, leading to early study termination [1] [2].

### Efficacy Outcomes

Table 4: Disease Control Rates in Expansion Cohorts

Tumor Type	Patients (n)	Disease Control Rate (%)
Ovarian Cancer	25	40.9

Tumor Type	Patients (n)	Disease Control Rate (%)
Small-Cell Lung Cancer	33	17.4
CDK Pathway Mutations	6	33.3
Overall	64	29.7

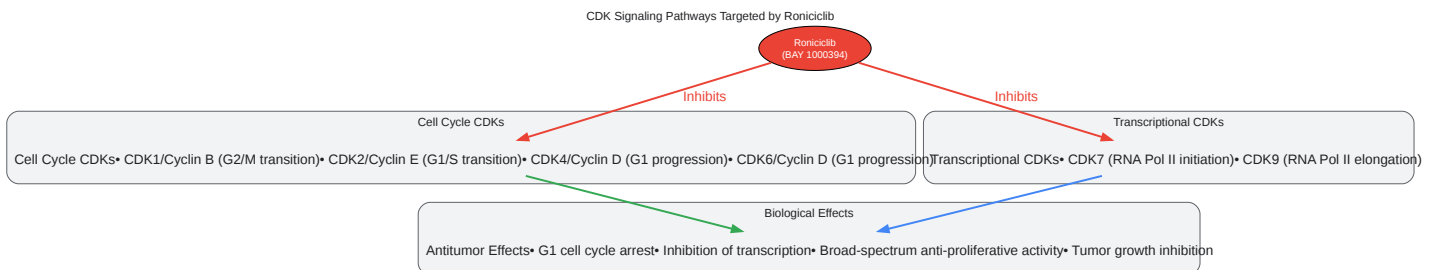
One **partial response** (1.0%) was observed across all treated patients. The **disease control rate** was most promising in **ovarian cancer patients** (40.9%), suggesting potential clinical utility in this malignancy [1] [2].

## Pharmacokinetic Results

**Roniciclib** demonstrated **rapid absorption** with **dose-proportional increase in exposure** across the tested dose range. The **tablet formulation** provided adequate bioavailability, supporting its use in clinical development. The **half-life** was intermediate, supporting twice-daily dosing administration [1].

## CDK Signaling Pathways Targeted by Roniciclib

**Roniciclib** inhibits a broad spectrum of cyclin-dependent kinases, targeting both cell cycle progression and transcriptional regulation. The mechanism of action encompasses **dual cell cycle and transcriptional inhibition**, representing a distinct approach compared to selective CDK4/6 inhibitors like ribociclib and palbociclib [1].



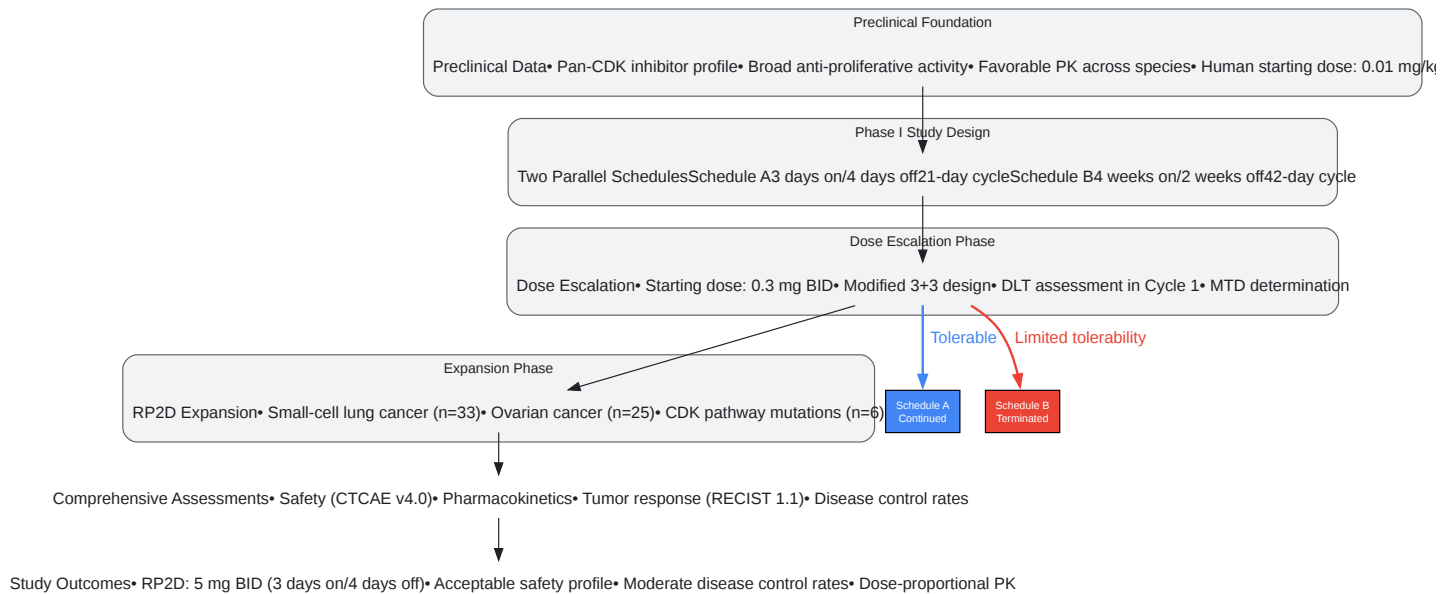
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**CDK Signaling Pathway Explanation: Roniciclib** simultaneously targets **multiple CDK pathways** central to cancer cell proliferation and survival. The inhibition of **CDK4/6-cyclin D complexes** prevents phosphorylation of the retinoblastoma (Rb) protein, maintaining Rb in its active, growth-suppressive state and inducing **G1 cell cycle arrest**. Concurrent inhibition of **CDK1/2** disrupts progression through S, G2, and M phases, while targeting **transcriptional CDKs (7 and 9)** impedes RNA polymerase II-mediated gene expression, effectively shutting down synthesis of proteins required for continued growth and survival. This **multi-targeted approach** may potentially overcome limitations of selective CDK4/6 inhibitors, particularly in malignancies with intact Rb signaling or those dependent on transcriptional regulation for oncogene expression [1].

## Experimental Workflow and Study Design

The phase I evaluation of **roniciclib** followed a systematic approach to dose escalation and expansion, with careful safety monitoring and pharmacokinetic correlation.

Roniciclib Phase I Study Workflow



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**Experimental Workflow Explanation:** The phase I development program for **roniciclib** exemplified a **systematic approach to first-in-human trials**. The process began with **comprehensive preclinical profiling** that established the drug's pan-CDK inhibition and provided pharmacokinetic and toxicology data for human dose prediction. The clinical phase incorporated **two parallel dosing schedules** to explore

different treatment intensities, with the 3 days on/4 days off schedule ultimately proving more feasible. The **dose escalation phase** carefully evaluated safety through DLT assessment in Cycle 1, while the **expansion phase** focused on specific malignancies potentially sensitive to CDK inhibition. **Comprehensive safety, pharmacokinetic, and efficacy assessments** throughout the study provided a robust dataset supporting the RP2D of 5 mg twice daily on the 3 days on/4 days off schedule for further clinical development [1] [2].

## Conclusion

The phase I dose-escalation studies of **ronidociclib** successfully established the **safety profile, recommended phase II dose, and pharmacokinetic characteristics** of this pan-CDK inhibitor in advanced malignancies. The **3 days on/4 days off schedule** (5 mg twice daily) demonstrated acceptable tolerability with a safety profile characterized primarily by manageable gastrointestinal events, while the **4 weeks on/2 weeks off schedule** showed limited tolerability. Moderate disease control rates were observed in expansion cohorts, particularly in ovarian cancer. These studies provide researchers with a **methodological framework for phase I development of targeted therapies** and support further investigation of **ronidociclib** in selected malignancies, potentially those with specific CDK pathway alterations. The comprehensive dataset generated from these studies illustrates the importance of **flexible study designs, careful safety monitoring, and translational research components** in early-phase drug development [1] [2].

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## References

1. - Phase of roniciclib, a pan-cyclin-dependent... I dose escalation studies [nature.com]
2. - Phase of roniciclib, a pan-cyclin-dependent... I dose escalation studies [pubmed.ncbi.nlm.nih.gov]

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